molecular formula C13H11FO2 B567774 3-(4-Fluoro-3-methoxyphenyl)phenol CAS No. 1261957-92-9

3-(4-Fluoro-3-methoxyphenyl)phenol

Cat. No.: B567774
CAS No.: 1261957-92-9
M. Wt: 218.227
InChI Key: HOYODJWNWJVBCN-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring. The reaction typically requires a strong base, such as sodium hydride, and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or copper can be employed to promote the substitution reaction. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group typically yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The fluorine atom and methoxy group can also modulate the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-3-methoxyphenyl)phenol is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-8-10(5-6-12(13)14)9-3-2-4-11(15)7-9/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYODJWNWJVBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683501
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-92-9
Record name [1,1′-Biphenyl]-3-ol, 4′-fluoro-3′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261957-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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